(3-Methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-hydrazine
Overview
Description
3-Methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-hydrazine, also known as Methyl-TTH, is an organic compound with a wide range of applications in the scientific research field. This compound is a hydrazine derivative that has been studied for its potential use in various applications, including its ability to act as an antioxidant and its ability to interact with other compounds.
Scientific Research Applications
Antineoplastic and Carcinogenic Actions of Hydrazines
Hydrazines, including derivatives similar to the specified compound, have been explored for their antineoplastic actions and potential carcinogenicity. Studies have shown that hydrazines can exhibit antineoplastic activity in animal models and, in some instances, in humans. However, a significant portion of hydrazine derivatives, including the base compound hydrazine, are recognized as carcinogenic in animals, raising concerns about their safety in therapeutic applications. This dual nature necessitates careful consideration when researching or applying hydrazine derivatives in cancer treatment (Tóth, 1994; Tóth, 1996).
Antitubercular Activity
Research into hydrazine derivatives has also explored their potential in treating tuberculosis. Derivatives of isonicotinoyl hydrazine have been evaluated for their in vitro antitubercular activity, showing promising results against Mycobacterium tuberculosis strains, including drug-resistant strains. This suggests a potential avenue for developing new treatments for tuberculosis, leveraging the bioactive properties of hydrazine derivatives (Asif, 2014).
Environmental and Analytical Applications
Hydrazine and its derivatives have been studied for their role in environmental pollution and as targets for analytical detection due to their toxic properties. Efforts to develop sensors and treatment systems for hydrazine highlight its environmental significance and the need for monitoring its presence in various settings (Elder et al., 2011; Markandan et al., 2018).
properties
IUPAC Name |
(3-methyl-1,1-dioxothiolan-3-yl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-5(7-6)2-3-10(8,9)4-5/h7H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBCUVUIZMAQCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-hydrazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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